This compound is classified as an organofluorine compound and an amino acid derivative. Its synthesis typically involves the reaction of difluorophenyl compounds with glycine derivatives in the presence of sulfonylating agents. The specific molecular formula for N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine is C₉H₈F₂N₂O₃S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms in its structure.
The synthesis of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine can be achieved through several methods, primarily focusing on the functionalization of glycine with difluorophenyl and methylsulfonyl groups.
The molecular structure of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy.
The crystal structure can be determined using single-crystal X-ray diffraction methods, revealing details about bond lengths, angles, and molecular packing in solid-state.
N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions due to its functional groups.
The mechanism of action for N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine is primarily studied in the context of its biological interactions.
Research indicates potential anti-inflammatory and anticancer properties attributed to its unique molecular structure, although detailed mechanisms remain under investigation.
Understanding the physical and chemical properties of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine is crucial for its application in various fields.
N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine has several notable applications across various scientific disciplines:
The 2,4-difluorophenyl group serves as a critical pharmacophoric element due to its distinct electronic properties. Fluorine atoms induce strong σ-electron withdrawal (-I effect) while exhibiting π-donating characteristics through resonance (+R effect). This duality creates a dipole moment of ~1.47 D, enhancing binding interactions with aromatic residues in target proteins. The meta-fluorine primarily influences electron distribution, while the ortho-fluorine introduces steric modulation of bond angles (~118° vs. standard phenyl 120°) . This asymmetrical electronic environment enhances molecular recognition at allosteric sites, particularly for class C GPCRs like mGluRs where fluorinated aryl motifs demonstrate improved binding affinity over non-fluorinated analogs. The fluorine atoms also contribute to enhanced metabolic stability by blocking cytochrome P450 oxidation at adjacent positions [10].
Table 1: Electronic Properties of Fluorophenyl Motifs
Substituent Pattern | Hammett σₘ | Hammett σₚ | Dipole Moment (D) | Binding Affinity (IC₅₀, μM) |
---|---|---|---|---|
Phenyl | 0 | 0 | 0.0 | >100 |
2-Fluorophenyl | 0.34 | 0.06 | 1.42 | 28.5 |
2,4-Difluorophenyl | 0.34 (F₂), 0.06 (F₄) | 0.12 (Σ) | 1.47 | 8.7 |
Pentafluorophenyl | 0.35 | 0.16 | 1.52 | 12.3 |
The N-methylsulfonyl component functions as a polar anchor within the molecule's architecture. Its tetrahedral geometry creates a dipole moment of ~4.5 D, facilitating hydrogen-bonding interactions with serine or threonine residues. The sulfonamide's O=S=O bond angle (119°) and S=O bond length (1.43 Å) are optimal for water displacement upon binding, reducing desolvation energy penalties. This group serves as a bioisostere for carboxylic acids or phosphates, offering superior metabolic resistance to esterase-mediated hydrolysis while maintaining comparable acidity (predicted pKa ~5.2). In comparative studies, sulfonamide-containing analogs exhibit ~3-fold greater plasma stability than carbamate equivalents, with negligible hydrolysis after 24 hours in human plasma models [4]. The methyl group provides steric occlusion that prevents nucleophilic attack at sulfur while maintaining optimal van der Waals volume (<50 ų) [8].
Table 2: Bioisosteric Comparison of Acidic Functional Groups
Functional Group | Bond Angle (°) | Bond Length (Å) | pKa | Hydrolytic Stability (t₁/₂, h) |
---|---|---|---|---|
Carboxylate | 120 | 1.24 (C=O) | 4.2 | 8.7 |
Phosphonate | 108 | 1.50 (P=O) | 2.1 | 12.4 |
Tetrazole | 108 | 1.33 (N=N) | 4.9 | >48 |
Sulfonamide | 119 | 1.43 (S=O) | 5.2 | >48 |
The central glycine spacer enables torsional flexibility with a rotational barrier of ~5 kcal/mol around the Cα-N bond. This permits adaptation to binding pockets of varying depths. Ab initio calculations reveal three low-energy conformers:
Molecular dynamics simulations demonstrate the extended conformation predominates (>85% occupancy) during mGluR binding, allowing simultaneous contact with both the difluorophenyl motif's hydrophobic pocket and sulfonamide-accepting residues. The glycine's Cα hydrogen provides minimal steric hindrance, enabling deep penetration into protein clefts with <2 Å accessibility radius. This flexibility is critical for bridging interactions between allosteric sites and orthosteric domains in multimeric receptors [3] [6].
The compound's architecture aligns with established requirements for mGluR negative allosteric modulators (NAMs):
Crystallographic studies of analogous compounds reveal the sulfonamide oxygen forms key hydrogen bonds with Ser⁶⁶⁸ (2.8 Å) while the difluorophenyl moiety occupies a lipophilic subpocket lined by Val⁶⁵¹, Phe⁶⁵⁸, and Ile⁶³⁹ [7]. This dual interaction stabilizes the inactive receptor conformation via allosteric communication through transmembrane helices III and VI. The molecule's topological polar surface area (tPSA ≈ 65 Ų) falls within the optimal range (60-80 Ų) for transmembrane modulator penetration, differentiating it from orthosteric ligands requiring tPSA >90 Ų for extracellular binding [10].
Table 3: Allosteric Binding Pocket Interactions
Residue | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Arg³⁵⁷ | π-cation | 3.5 | -4.2 |
Ser⁶⁶⁸ | H-bond (S=O···H-N) | 2.8 | -2.7 |
Val⁶⁵¹ | Van der Waals | 3.9 | -1.2 |
Phe⁶⁵⁸ | Face-to-edge π-stack | 4.2 | -3.1 |
Ile⁶³⁹ | Hydrophobic contact | 4.0 | -0.9 |
Quantitative structure-permeability relationship (QSPR) models predict key absorption parameters:
Molecular dynamics simulations in lipid bilayers reveal preferred orientation with the difluorophenyl group initiating membrane insertion, followed by sulfonamide dipole anchoring at the phospholipid headgroup region. The glycine spacer facilitates this transition through conformational adaptability, reducing the free energy barrier to -8.9 kcal/mol. Machine learning models trained on peptide permeability data indicate >80% probability of blood-brain barrier penetration, critical for targeting central mGluRs [5]. Membrane interaction thermodynamics show favorable partitioning coefficients (log Kp = -1.2) with a translocation half-life of <30 minutes, supporting rapid cellular uptake.
Table 4: Predicted Permeability Parameters
Parameter | Predicted Value | Optimal Range | Methodology |
---|---|---|---|
clogP | 1.2 | 1-3 | Crippen's fragmentation |
tPSA (Ų) | 64.8 | <90 (CNS drugs) | TPSA (Ertl algorithm) |
PAMPA (×10⁻⁶ cm/s) | 12.7 | >4.0 | In silico PAMPA-BBB |
logBB (Cbrain/Cblood) | -0.15 | > -1.0 | QSPR model |
Hydrogen bond donors | 1 | ≤3 | Lipinski's rule compliance |
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